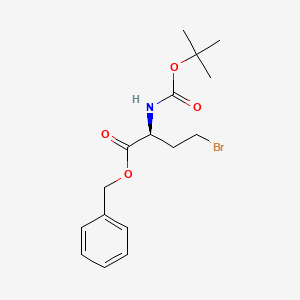
(S)-4-bromo-2-tert-butoxycarbonylamino-butyric acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that plays a significant role in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a benzyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Bromination: The protected amino acid derivative is then brominated using a brominating agent like N-bromosuccinimide.
Esterification: The final step involves esterification with benzyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane is typically used.
Ester Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous ethanol is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Deprotection Reactions: The major product is the free amine.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of peptide-based inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound acts as a building block in organic synthesis, where it undergoes various chemical transformations to yield the desired products. The molecular targets and pathways involved are specific to the final product being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Benzyl4-chloro-2-((tert-butoxycarbonyl)amino)butanoate
- (S)-Benzyl4-iodo-2-((tert-butoxycarbonyl)amino)butanoate
- (S)-Benzyl4-fluoro-2-((tert-butoxycarbonyl)amino)butanoate
Uniqueness
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in the synthesis of various complex molecules.
Propiedades
Fórmula molecular |
C16H22BrNO4 |
|---|---|
Peso molecular |
372.25 g/mol |
Nombre IUPAC |
benzyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
Clave InChI |
DSCCTRCWUPSJIV-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


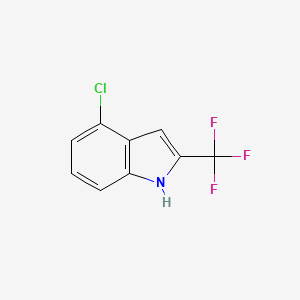
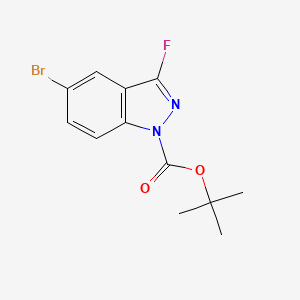
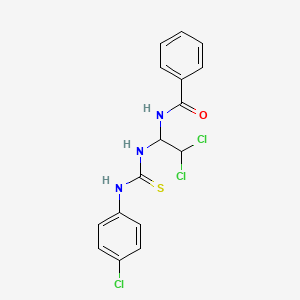
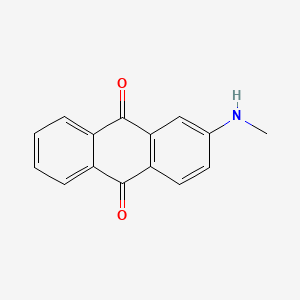
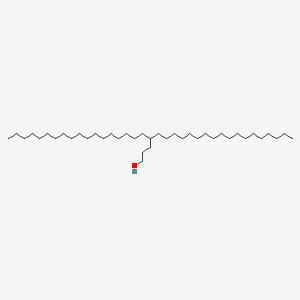
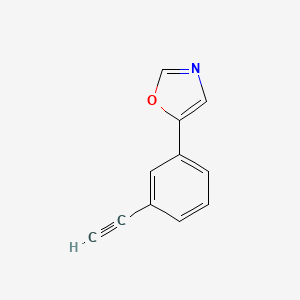
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
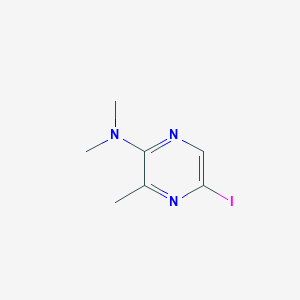
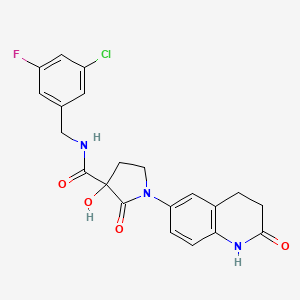
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
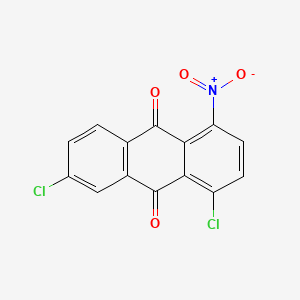

![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)
